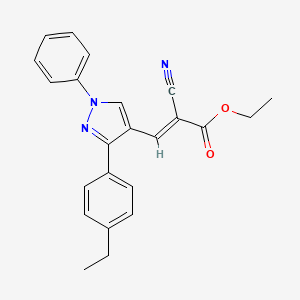

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate" is a multifaceted molecule that is likely to possess a range of interesting chemical properties and biological activities due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry, linked to an ethyl acrylate moiety with a cyano group, which could confer additional reactivity and electronic characteristics.

Synthesis Analysis

While the specific synthesis of "(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the stereoselective synthesis of E and Z isomeric intermediates based on a related pyrrole core has been achieved, which suggests that similar strategies could be applied to synthesize the compound . Additionally, the synthesis of related cyanoacrylate derivatives has been reported, which often involves the condensation of appropriate hydrazides with cyanoacrylates .

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit conjugation between the pyrazole ring and the acrylate group, which could affect its electronic properties and reactivity. The presence of the cyano group would likely withdraw electron density through its strong -I (inductive) and -M (mesomeric) effects, potentially stabilizing the conjugated system .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the cyano group and the conjugated system. Cyanoacrylates are known to participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which could be a relevant reaction for this compound as well . The ethyl group on the phenyl ring could also influence the reactivity by providing steric hindrance or by affecting the electronic distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate" would be influenced by its molecular structure. The conjugated system and the presence of the cyano group could lead to a rigid planar structure, potentially affecting its melting point, solubility, and crystallinity. The compound's fluorescence properties could also be noteworthy, as similar structures have shown configuration-controlled fluorescence characteristics . Additionally, the cyano group could enhance the compound's polarity, affecting its solubility in various solvents and its interaction with biological targets .

科学的研究の応用

1. Synthesis and Molecular Interactions

- Water-Mediated Reactions: The compound is utilized in water-mediated Wittig–SNAr reactions, contributing to the synthesis of intermediates for aurora 2 kinase inhibitors. This process is noted for its high stereoselectivity and moderate to high yield, emphasizing its potential in pharmaceutical research (Xu et al., 2015).

2. Role in Anti-Cancer Research

- Anti-Cancer Activity: Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate and its isomers have shown notable anti-cancer activity against human nasopharyngeal carcinoma, indicating the significance of the compound in cancer treatment research (Irfan et al., 2021).

3. Molecular Characterization and Properties

- Experimental and Theoretical Studies: Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been characterized using experimental and theoretical methods, revealing its potential as a strong electrophile suitable for forming various heterocyclic compounds (Rawat & Singh, 2015).

4. Contribution to Novel Chemical Syntheses

- Facile One-Pot Syntheses: This compound is a key reactant in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, highlighting its versatility in organic synthesis (Latif et al., 2003).

5. Structural Determination and Analysis

- X-Ray Diffraction Studies: The compound has been utilized in the synthesis of related structures, where their configuration and properties are determined using NMR spectroscopy and X-ray diffraction, aiding in the understanding of molecular interactions and stability (Kariuki et al., 2022).

特性

IUPAC Name |

ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNTYIUZWVPWNA-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)

![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)

![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)